molecular formula C5H5ClN4 B11918175 6-Chloro-6,7-dihydro-1H-purine

6-Chloro-6,7-dihydro-1H-purine

Cat. No.: B11918175
M. Wt: 156.57 g/mol
InChI Key: ISYIJGDQPIOZHG-UHFFFAOYSA-N
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Description

6-Chloro-6,7-dihydro-1H-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes, including the synthesis of nucleic acids. The presence of a chlorine atom at the 6th position and the dihydro configuration at the 6th and 7th positions make this compound unique and of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6,7-dihydro-1H-purine typically involves the chlorination of purine derivatives. One common method is the reaction of purine with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. The purification process may include techniques such as column chromatography and crystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6,7-dihydro-1H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form 6-chloropurine derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydropurine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include 6-amino-6,7-dihydro-1H-purine, 6-thio-6,7-dihydro-1H-purine, and 6-alkoxy-6,7-dihydro-1H-purine.

    Oxidation Reactions: Products include 6-chloropurine derivatives.

    Reduction Reactions: Products include dihydropurine derivatives.

Scientific Research Applications

6-Chloro-6,7-dihydro-1H-purine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various purine derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on cellular pathways.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. The chlorine atom at the 6th position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to potential anticancer effects. It may also interact with adenosine receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Similar in structure but lacks the dihydro configuration.

    8-Chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: Contains additional methyl groups and a different substitution pattern.

    6-Chloro-9-isopropyl-9H-purine: Contains an isopropyl group at the 9th position.

Uniqueness

6-Chloro-6,7-dihydro-1H-purine is unique due to its specific substitution pattern and dihydro configuration. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H5ClN4

Molecular Weight

156.57 g/mol

IUPAC Name

6-chloro-6,7-dihydro-3H-purine

InChI

InChI=1S/C5H5ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2,4H,(H,7,9)(H,8,10)

InChI Key

ISYIJGDQPIOZHG-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(N=CN2)Cl

Origin of Product

United States

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